Compound Description: This compound features a pyrazole ring substituted with a 4-bromophenyl group at the 3-position, a 4-chlorobenzyl group at the 1-position, and a carbaldehyde group at the 5-position. [] The compound's crystal structure reveals that the pyrazole ring is not coplanar with the bromophenyl and chlorophenyl rings. []
Compound Description: This compound is a ligand that features two 4,5-dihydro-1H-pyrazole rings connected to a central benzene ring. Each pyrazole ring is substituted with a phenyl group at the 1-position and a 3-pyridyl group at the 3-position. [] This ligand forms a complex with Co2+ ions, which exhibits potential as a fluorosensor for Hg2+ and Cu2+ heavy metal ions. []
1,3-Diphenyl-1H-pyrazole-5-carbonitrile
Compound Description: This compound contains a 1H-pyrazole ring with phenyl groups at both the 1 and 3 positions and a nitrile group at the 5-position. [] It is synthesized through a three-component coupling reaction. []
Compound Description: This compound is a pyrazole-based HIV-1 replication inhibitor. [] It features a pyrazole ring with a 2-benzyloxyphenyl group at the 1-position, an amino group at the 4-position, a cyano group at the 3-position, and a methyl carboxylate group at the 5-position. []
Compound Description: This compound contains a 1H-pyrazole ring substituted with a 4-methoxyphenyl group at the 1-position, a 2-chloroethoxy group at the 3-position, and a carbaldehyde group at the 4-position. [] This compound's structure was elucidated using NMR, FT-IR spectroscopy, and HRMS. []
Compound Description: This compound features a pyrazole ring with a phenyl group at the 1-position, a 3-hydroxyphenyl group at the 3-position, and a carbaldehyde group at the 4-position. [] It forms crystals in the presence of copper ions (Cu2+). []
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Compound Description: This compound is characterized by a 1H-pyrazole ring substituted with a benzoyl group at the 1-position, a phenyl group at the 3-position, and a carbaldehyde group at the 4-position. [] This series of derivatives exhibited significant antioxidant and anti-inflammatory activity. []
1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde
Compound Description: This compound features a 1H-pyrazole ring substituted with a phenyl group at the 1-position, a ferrocenyl group at the 5-position, and a carbaldehyde group at the 4-position. [] The compound undergoes reductive amination reactions with various amines. []
1-Substituted-3-aryl-1H-pyrazole-4-carbaldehydes
Compound Description: This series of compounds features a 1H-pyrazole ring, substituted with various groups at the 1-position, an aryl group at the 3-position, and a carbaldehyde group at the 4-position. []
Compound Description: This compound, known as 3,5-AB-CHMFUPPYCA, contains a 1H-pyrazole ring substituted with a cyclohexylmethyl group at the 1-position, a 4-fluorophenyl group at the 3-position, and a carboxamide group at the 5-position. []
Compound Description: This series of compounds features a 1H-pyrazole ring substituted with a substituted phenyl group at the 1-position, a trifluoromethyl group at the 5-position, and a carboxamide group at the 4-position, with the nitrogen of the carboxamide further connected to a substituted pyridine-4-yl group. [] These derivatives were investigated as potential succinate dehydrogenase inhibitors for their antifungal activity. []
Compound Description: This compound features a pyrazole ring with a phenyl group at the 3-position, a 2-(hydroxyimino)-2-phenylethyl group at the 1-position, and an ethyl carboxylate group at the 5-position. [] The crystal structure of this compound was studied using X-ray diffraction. []
Compound Description: This series of compounds is characterized by a 1H-pyrazole ring substituted with a 3-chloropyridin-2-yl group at the 1-position and a bromo group at the 3-position. The 5-position of the pyrazole ring is substituted with a carbonyloxy group, which is further connected to a (aryl)methylphosphonate group. [] These compounds were tested for their insecticidal activities. []
1H-Pyrazole-5-carboxylates
Compound Description: This broad class of compounds is characterized by a 1H-pyrazole ring with a carboxylate group at the 5-position. [] A one-pot synthesis of highly substituted 1H-pyrazole-5-carboxylates from 4-aryl-2,4-diketoesters and arylhydrazines has been reported. []
1H-pyrazole-5-carboxylic acid derivatives
Compound Description: This series of compounds is characterized by a 1H-pyrazole ring substituted with a carboxylic acid group at the 5-position. [] A QSAR model was developed to design, evaluate, and predict the anti-MES (maximal electroshock-induced seizure) activity of these derivatives. []
Compound Description: These compounds contain a 1H-pyrazole ring with a 3-(4-chlorophenylimino)-3,4-dihydroquinoxalin-2-yl group at the 1-position, a substituted phenyl group at the 3-position, and a carbaldehyde group at the 4-position. [] These compounds demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungal strains. []
Compound Description: This series of compounds, designed as Nitrofurantoin® analogues, incorporates a 1H-pyrazole ring. [] The pyrazole is substituted with an aryl group at the 1-position, an arylamino group at the 3-position, a carboxamide group at the 4-position, and a (((5-substituted furan-2-yl)methylene)amino) group at the 5-position. [] These compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. []
Compound Description: This series of compounds features a pyrazole-5-carboxamide moiety linked to an aryl isoxazoline group. [] These derivatives demonstrated potent insecticidal activity against Mythimna separate. []
Compound Description: This compound is characterized by a central 1H-pyrazole ring with a 3-chloropyridin-2-yl group at the 1-position, a bromo group at the 3-position, and a carbonyl group at the 5-position. This carbonyl group connects to a piperidine ring at the 4-position, which is further linked to a N-isopropyl-1,3-thiazole-4-carboxamide group. [] This compound displayed good fungicidal and antiviral activities against tobacco mosaic virus. []
Compound Description: This compound, known as DPC423, contains a pyrazole ring substituted with a 3-(aminomethyl)phenyl group at the 1-position, a trifluoromethyl group at the 3-position, and a carboxamide group at the 5-position. [] It acts as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. []
Compound Description: This series of compounds is characterized by an isonicotinylhydrazone moiety attached to a phenylisoxazole-3/5-carbaldehyde core. [] These compounds exhibited moderate antitubercular activity. []
Compound Description: Razaxaban features a 1H-pyrazole ring with a 3'-aminobenzisoxazol-5'-yl group at the 1-position, a trifluoromethyl group at the 3-position, and a carboxamide group at the 5-position. [] This compound is a potent, selective, and orally bioavailable inhibitor of factor Xa, developed as an anticoagulant drug. []
Compound Description: This compound, DPC602, contains a 1H-pyrazole ring substituted with a 2-aminomethylphenyl group at the 1-position, a trifluoromethyl group at the 3-position, and a carboxamide group at the 5-position. [] DPC602 is a highly potent, selective, and orally bioavailable factor Xa inhibitor. []
Ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate
Compound Description: This specific pyrazole derivative possesses a phenyl group at the 1-position, a butyl group at the 3-position, and an ethyl carboxylate group at the 5-position. [] This compound's structure, along with its regioisomer, was definitively assigned through NOE difference experiments. []
Compound Description: CMPA features a 1H-pyrazole ring substituted with a chlorine atom at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position. [] This compound demonstrated high anti-rice blast activity and induced resistance against rice bacterial leaf blight. []
1-Aryl-1H-pyrazole-5-acetic acids
Compound Description: These compounds are characterized by a 1H-pyrazole ring substituted with an aryl group at the 1-position and an acetic acid group at the 5-position. [] This series demonstrated anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities. []
Compound Description: This series of compounds features a 1H-pyrazole ring substituted with a 2-(6-chloro-3-methylsulfonyl)-naphthyl group at the 1-position and a carboxamide group at the 5-position. [] These compounds acted as highly potent factor Xa inhibitors. []
1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides
Compound Description: This class of compounds is characterized by a 1H-pyrazole ring with a 2-naphthyl group at the 1-position and a carboxamide group at the 5-position. [] These compounds have shown potential as blood coagulation factor Xa (fXa) inhibitors. []
Compound Description: These compounds feature a 4,5-dihydro-1H-pyrazole ring, substituted with an aryl group at the 3-position and a carboxamide group at the 1-position. The nitrogen of the carboxamide group is further substituted with a sulfonamide moiety. [] This series exhibited potent inhibitory activity against tumor-associated human carbonic anhydrases IX and XII. []
Compound Description: This compound features a 1H-pyrazole ring substituted with a 3,5-difluorophenyl group at the 3-position, a phenyl group at the 1-position, and a carbaldehyde group at the 4-position. []
Compound Description: This compound features a pyrazole ring substituted with a phenyl group at the 3-position, a 6-chloropyridin-3-ylmethyl group at the 1-position, and a carboxylic acid group at the 5-position. [] The crystal structure of this compound reveals the presence of O—H⋯N hydrogen bonding. []
Compound Description: This compound is characterized by a pyrazole ring substituted with a 4-chlorophenyl group at the 3-position, a 4-tert-butylbenzyl group at the 1-position, and an ethyl carboxylate group at the 5-position. [] The crystal structure analysis of this compound reveals weak intramolecular C—H⋯N and C—H⋯O hydrogen bonds, as well as a C=O⋯Cg interaction. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Harzianopyridone is an atpenin-like inhibitor of mammalian and nematode mitochondrial complex II (succinate:ubiquinone oxidoreductase; SQR) with IC50 values of 0.017, 0.2, and 2 μM for bovine, rat, and nematode complex II, respectively. It also inhibits nematode quinol-fumarate reductase (QFR; IC50 = 0.36 μM). Harzianopyridone is selective for complex II over complexes I and III in rats and cattle and complex I in nematodes (IC50s >100 μM). It has antibacterial and antifungal activity (EC50s = 35.9, 42.2, 60.4, and 50.2 μg/ml against R. solani, S. rolfsii, M. phaseolina, and F. oxysporum, respectively). Harzianopyridone is a natural inhibitor of mitochondrial complex II (succinate:ubiquinone oxidoreductase). It also inhibits the NADH-fumarate reductase activity of fungal mitochondria and the quinol-fumarate reductase activity of anaerobic parasite mitochondria. Harzianopyridone has potent antibiotic activities and its synthesis by the fungus Trichoderma is stimulated by co-culture with viable or nonviable pathogens.